2,5,6-Trimethylhept-5-en-3-yn-2-ol
Description
Properties
CAS No. |
62839-58-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,5,6-trimethylhept-5-en-3-yn-2-ol |
InChI |
InChI=1S/C10H16O/c1-8(2)9(3)6-7-10(4,5)11/h11H,1-5H3 |
InChI Key |
SXEHGPAKKSQIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C#CC(C)(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trimethylhept-5-en-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5,6-trimethylhept-5-en-3-yne and a suitable alcohol precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing methods to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Trimethylhept-5-en-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5,6-Trimethylhept-5-en-3-yn-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,6-Trimethylhept-5-en-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 2,5,6-Trimethylhept-5-en-3-yn-2-ol and two related compounds:
Key Observations:
- Functional Groups : The target compound’s tertiary alcohol and conjugated enyne system contrast with the secondary alcohol in and the bicyclic terpene-alcohol hybrid in .
- Conjugation : The conjugated enyne in the target compound may enhance stability and electronic delocalization relative to isolated alkynes or alkenes in and .
Physicochemical Properties
Boiling Points and Solubility:
- Target Compound : Predicted to have moderate solubility in polar solvents due to the hydroxyl group, but lower volatility than (MW ~110) due to higher molecular weight and branching.
- Compound : Lower molecular weight (110.1537) and less branching likely result in higher volatility and better miscibility in organic solvents .
Stability:
- The conjugated enyne in the target compound may offer greater thermal stability compared to the isolated alkene in or the terminal alkyne in .
Q & A
Basic: What experimental methodologies are recommended for synthesizing 2,5,6-Trimethylhept-5-en-3-yn-2-ol?
Answer:
The synthesis of structurally similar alkenynols (e.g., 4-(4-Methoxyphenyl)-2-phenylquinazolin-6-yl)but-3-yn-1-ol) often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling , to form carbon-carbon triple bonds. For example, a mixture of precursors, PdCl₂(PPh₃)₂, CuI, and Cs₂CO₃ in THF under argon can yield the desired product after purification via column chromatography . Key steps include:
- Catalyst optimization : PdCl₂(PPh₃)₂ and PCy₃ for improved regioselectivity.
- Reaction monitoring : TLC to track consumption of starting materials.
- Workup : Extraction with chloroform, drying over Na₂SO₄, and solvent evaporation.
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
1D/2D NMR and IR spectroscopy are critical for confirming stereochemistry and functional groups. For example:
- ¹H NMR : Peaks at δ ~2.74 ppm (triplet, J = 6.5 Hz) indicate methylene protons adjacent to an alkyne, while δ ~8.35 ppm (singlet) confirms aromatic protons in related compounds .
- ¹³C NMR : Signals at ~88.5 ppm and ~91.9 ppm correspond to sp-hybridized carbons in alkynes .
- IR : A strong absorption at ~2229 cm⁻¹ confirms the presence of a carbon-carbon triple bond .
Advanced: How should researchers resolve contradictions in reported thermodynamic data (e.g., boiling points) for alkenynols?
Answer:
Discrepancies in phase-change data (e.g., boiling points under reduced pressure) require systematic validation :
- Pressure calibration : Compare measurements at standardized pressures (e.g., 0.020 bar vs. 1 bar) .
- Instrumentation cross-check : Validate results using multiple techniques (e.g., reduced-pressure distillation vs. gas chromatography) .
- Reference compounds : Use analogs like 5-Hepten-2-ol, 6-methyl- as internal controls .
Advanced: What challenges arise in stereochemical analysis of this compound, and how can they be addressed?
Answer:
The compound’s tetrasubstituted double bond and proximity of methyl/alkynyl groups complicate stereochemical assignments. Solutions include:
- NOESY/ROESY : Detect spatial interactions between methyl groups and alkynyl protons to infer spatial configuration .
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose derivatives) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra for stereoisomers .
Advanced: How can computational methods enhance the study of this compound’s reactivity?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level can predict:
- Reaction pathways : Transition states for cyclization or electrophilic additions .
- Thermodynamic stability : Compare relative energies of stereoisomers .
- Spectroscopic properties : Simulate IR and NMR spectra to validate experimental data .
Advanced: What safety protocols are critical when handling this compound in the lab?
Answer:
Based on GHS classifications for similar compounds (e.g., 7-Nonen-2-ol derivatives):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
